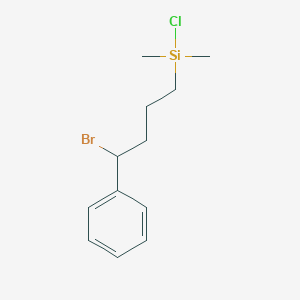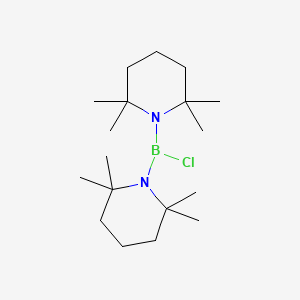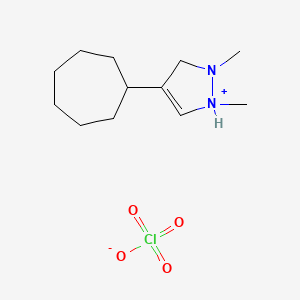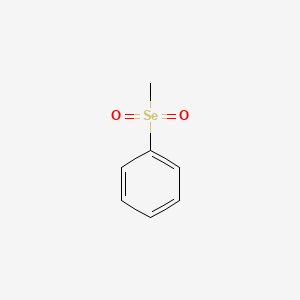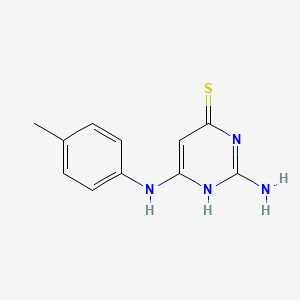
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is a synthetic organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its unique structural features, including the presence of nitrile and ketone functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyran ring.
Functional Group Transformations: Introduction of nitrile and ketone groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitrile or ketone groups to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration of its pharmacological properties.
Industry: Use in the production of specialty chemicals.
作用機序
The mechanism of action of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- would involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its application and the nature of its functional groups.
類似化合物との比較
Similar Compounds
2H-Pyran-2-one: Another pyran derivative with different functional groups.
2H-Pyran-4-one: Similar structure but with a ketone group at a different position.
Uniqueness
2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is unique due to its specific combination of nitrile and ketone groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
95234-66-5 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
3-[3-(2-cyanoethyl)-6,6-dimethyl-4-oxooxan-3-yl]propanenitrile |
InChI |
InChI=1S/C13H18N2O2/c1-12(2)9-11(16)13(10-17-12,5-3-7-14)6-4-8-15/h3-6,9-10H2,1-2H3 |
InChIキー |
JXGSJDRBMKSXKD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(CO1)(CCC#N)CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






